1-fluoropyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3FN2O2 |
|---|---|
Molecular Weight |
130.08 g/mol |
IUPAC Name |
1-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChI Key |
SNKDCTFPQUHAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoropyrimidine 2,4 1h,3h Dione and Its Analogues
Classical and Established Synthesis Routes
Established methods for the synthesis of fluorinated pyrimidine (B1678525) diones often involve multi-step processes, including nucleophilic substitution, direct fluorination, and multi-component reactions to construct the core pyrimidine ring.
Nucleophilic Substitution Approaches to N-Substituted Fluoropyrimidine Diones
Nucleophilic substitution is a fundamental strategy for introducing substituents onto the nitrogen atoms of the pyrimidine-2,4(1H,3H)-dione scaffold. This approach is critical for creating a diverse range of N-substituted analogs. The synthesis of N-substituted pyrimidine-2,4(1H,3H)-diones often begins with a pre-formed pyrimidine ring, which then undergoes substitution at the N1 or N3 position.
For instance, a series of 6-(2-(1H-inden-2-yl)phenyl)-3-(substituted)dihydropyrimidine-2,4(1H,3H)-diones were synthesized through a multi-step process where the final key step involved an acid-amine coupling reaction. ias.ac.in This was followed by deprotection and cyclization to yield the desired N-substituted products. ias.ac.in While this example does not involve a fluorine atom on the pyrimidine ring, the methodology is applicable for creating N-substituted fluoropyrimidine diones by starting with a fluorinated pyrimidine precursor.
Another approach involves the direct alkylation of the pyrimidine dione. For example, 6-amino-1-alkyl-3-alkylpyrimidine-2,4(1H,3H)-diones were prepared by treating 6-amino-1-alkyluracil with an alkylating agent in the presence of sodium hydroxide (B78521) and ethanol.
A series of novel 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have also been designed and synthesized, demonstrating the versatility of N-substitution in creating compounds with potential antitumor activities. rsc.org
Direct Fluorination Techniques
Direct fluorination is a more direct, albeit often challenging, method for introducing a fluorine atom onto the pyrimidine ring. The most well-known analog, 5-fluorouracil (B62378), is often synthesized via direct fluorination of uracil (B121893).
One established method involves treating uracil with fluorine gas in an aqueous solution of hydrofluoric acid at low temperatures (-10°C to 15°C). google.com This process can be followed by a heat treatment to improve the yield of 5-fluorouracil. google.com Another approach utilizes trifluoromethyl hypofluorite (B1221730) in a methanolic solution to convert uracil nucleotides into their 5-fluoro counterparts after a basic workup. cdnsciencepub.com The reaction proceeds through an adduct which is then converted to the 5-fluorouracil derivative. cdnsciencepub.com
More recent advancements have explored direct fluorination in non-aqueous solvents like trifluoroacetic acid, which can lead to high yields of 5-fluorouracil and its derivatives. google.com The molar ratio of fluorine to the uracil substrate is typically greater than 1:1 to ensure the completion of the reaction. google.com
Table 1: Examples of Direct Fluorination of Uracil
| Starting Material | Fluorinating Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Uracil | Fluorine | 50-85% aq. HF | -10 to 15 °C | 5-Fluorouracil | High | google.com |
| Uracil | Fluorine | Trifluoroacetic acid | 14 to 58 °C | 5-Fluorouracil | High | google.com |
| Uracil nucleotides | Trifluoromethyl hypofluorite | Methanol/Trichlorofluoromethane | -78 °C | 5-Fluorouracil nucleotides | - | cdnsciencepub.com |
| Uracil | Fluorine/Nitrogen | Anhydrous hydrofluoric acid | 0 °C | 5-Fluorouracil | 86.7% | chemicalbook.com |
Multi-Component Reactions for Pyrimidine Ring Formation
Multi-component reactions (MCRs) offer an efficient pathway to construct the pyrimidine ring in a single step from several starting materials. These reactions are highly valued for their atom economy and the ability to generate diverse molecular structures.
One example is the synthesis of furopyrimidines through the reaction of bromonitroacrylates with substituted pyrimidines in the presence of potassium acetate. beilstein-journals.org This reaction proceeds by refluxing in a water-alcohol or alcohol solution. beilstein-journals.org Another MCR involves the reaction of an aromatic aldehyde, barbituric acid, and malononitrile (B47326) to synthesize pyrano[2,3-d]-pyrimidinediones. acs.org
A one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved using KF-alumina as a catalyst. acs.org While not directly producing a fluorinated pyrimidine, these MCRs highlight the potential for creating complex pyrimidine-based scaffolds that could be fluorinated in a subsequent step or by using fluorinated starting materials.
Modern and Sustainable Synthetic Strategies
In recent years, the development of more environmentally friendly and efficient synthetic methods has become a priority. This has led to the emergence of green chemistry protocols and catalytic methods for the synthesis of fluoropyrimidine diones.
Catalytic Synthesis Methods
The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. In the synthesis of pyrimidine derivatives, both metal-based and organocatalysts have been employed.
For instance, an iron-based nanoparticle catalyst (Fe3O4-@poly(vinyl alcohol)) has been used for the one-pot synthesis of pyrano[2,3-d]-pyrimidinediones. acs.org This heterogeneous catalyst can be reused multiple times without a significant loss of activity. acs.org Organocatalysts like L-proline have also been used in the three-component reaction of aromatic aldehydes, urea (B33335)/thiourea, and 3,4-dihydro-(2H)-pyran to synthesize pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. acs.org
Palladium-catalyzed hydrogenolysis has been employed in the synthesis of 3-deaza-3-fluorouracil nucleosides from 3,3-difluoropyridine-2,4(1H,3H)-dione derivatives. nih.gov This reaction selectively removes one fluorine atom to yield the desired monofluorinated product. nih.gov
Table 2: Examples of Catalytic Synthesis of Pyrimidine Derivatives
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Multi-component reaction | Fe3O4-@poly(vinyl alcohol) NPs | Aryl aldehyde, barbituric acid, malononitrile | Pyrano[2,3-d]-pyrimidinedione | acs.org |
| Multi-component reaction | L-proline/Trifluoroacetic acid | Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran | Pyrano[2,3-d]pyrimidine-2(8aH)-one/thione | acs.org |
| Hydrogenolysis | Palladium | 3,3-Difluoropyridine-2,4(1H,3H)-dione derivatives | 3-Deaza-3-fluorouracil nucleosides | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.orgsphinxsai.comrsc.org The direct interaction of microwave irradiation with polar molecules generates heat rapidly and uniformly throughout the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. researchgate.netnih.gov This "green chemistry" approach is noted for its efficiency and economy of energy and solvents. sphinxsai.com
In the context of pyrimidine chemistry, microwave irradiation has been successfully employed for the synthesis of various derivatives. While specific data on the simple N-alkylation of 1-fluoropyrimidine-2,4(1H,3H)-dione under microwave conditions is not extensively detailed in the compared literature, the synthesis of related structures demonstrates the potential of this technology. For instance, the microwave-assisted N-alkylation of a pyrimidine precursor with 4-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate and potassium iodide yielded the desired product in 57% yield. acs.org Similarly, palladium/copper-catalyzed C-N coupling reactions under microwave irradiation have been used to create complex derivatives in good yields. acs.org
The advantages of microwave-assisted synthesis over conventional heating are significant. Reactions that typically require several hours or even days of refluxing can often be completed in a matter of minutes. sphinxsai.comindianchemicalsociety.comjaveriana.edu.co For example, the synthesis of various heterocyclic compounds, including pyrimidines, showed that microwave heating reduced reaction times from hours to minutes and resulted in appreciably higher yields. sphinxsai.comjaveriana.edu.co
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocyclic Compounds
| Product | Conventional Method Time (min) | Microwave Method Time (min) | Conventional Yield (%) | Microwave Yield (%) | Reference |
| 2-Amino-4,6-diarylpyrimidine | Not specified | 10 | Not specified | 75-83 | javeriana.edu.co |
| Benzotriazole derivative | Not specified | Not specified | 65 | 75 | nih.gov |
| Substituted heterocyclic amides | 780 | 9-42 | 72 (highest) | 87 (highest) | indianchemicalsociety.com |
This table presents a comparison for related heterocyclic compounds to illustrate the general advantages of microwave synthesis.
Regioselective Synthesis of Substituted Fluoropyrimidine Diones
The presence of two reactive nitrogen atoms (N1 and N3) in the this compound ring presents a challenge in achieving regioselective substitution. The selective functionalization at either the N1 or N3 position is crucial as it can significantly impact the biological properties of the resulting derivatives. mdpi.com Research has shown that the regioselectivity of N-alkylation is highly dependent on the nature of the alkylating agent and the reaction conditions employed. researchgate.net
Generally, the direct alkylation of 5-fluorouracil with allylic or benzylic halides tends to favor substitution at the N1 position. In contrast, the use of saturated alkyl halides often leads to preferential alkylation at the N3 position. researchgate.net This differential reactivity allows for a degree of control over the synthetic outcome.
A specific method for the regioselective synthesis of N3-alkylated analogs involves a Mitsunobu reaction. In this approach, 5-fluorouracil is first converted into an adduct, which is then reacted with a secondary alcohol under Mitsunobu conditions to yield the N3-substituted product after a subsequent hydrogenation step. nih.gov
The synthesis of N1-aryl derivatives has also been achieved. One method involves the reaction of 5-fluorouracil with diaryliodonium salts. mdpi.com Furthermore, N-acylation can be directed to the N1 position by first silylating the 5-fluorouracil, which makes the N1 position more susceptible to acylation.
Table 2: Regioselective Synthesis of Substituted this compound Derivatives
| Product | Reagents and Conditions | Position of Substitution | Yield (%) | Reference |
| N1-benzyl-5-fluorouracil | Benzyl (B1604629) chloride, K2CO3, NaI, DMSO | N1 | Not specified | researchgate.net |
| N3-pentyl-5-fluorouracil | 1-Bromopentane (B41390), K2CO3, NaI, DMSO | N3 | Not specified | researchgate.net |
| N3-alkyl-5-fluorouracil | Secondary alcohol, DEAD, PPh3, then H2/Pd-C | N3 | Not specified | nih.gov |
| N1-Aryl-5-fluorouracil | Diaryliodonium salts | N1 | Not specified | mdpi.com |
This controlled synthesis of specific isomers is essential for developing new therapeutic agents based on the this compound scaffold.
Chemical Reactivity and Mechanistic Studies of 1 Fluoropyrimidine 2,4 1h,3h Dione
Reactivity Profile of the Fluorinated Pyrimidine (B1678525) Ring
Electrophilic Aromatic Substitution Pathways
While the pyrimidine ring is generally considered electron-deficient, electrophilic substitution reactions can occur, primarily at the nitrogen atoms.
Alkylation is a key electrophilic substitution reaction for 1-fluoropyrimidine-2,4(1H,3H)-dione. The positions of alkylation are influenced by the nature of the alkylating agent and the reaction conditions. Direct alkylation with saturated halides tends to occur at the N3 position, whereas allylic halides favor alkylation at the N1 position. tandfonline.comresearchgate.net For instance, alkylation with 1-bromopentane (B41390) in the presence of potassium carbonate and sodium iodide results in N3 substitution. researchgate.net In contrast, reaction with benzyl (B1604629) chloride leads to the N1-substituted product. researchgate.net The use of protecting groups, such as the (octylthio)carbonyl group, allows for selective mono-alkylation at either the N1 or N3 position under mild conditions. clockss.org
The reaction conditions, particularly the base used, can influence the product distribution. For example, using sodium hydride as a base at elevated temperatures can favor the formation of mono-alkylated products, while potassium carbonate at room temperature can lead to a higher yield of di-alkylated products. tandfonline.com
Nucleophilic Aromatic Substitution Processes
The electron-deficient nature of the pyrimidine ring, enhanced by the fluorine atom, makes it susceptible to nucleophilic attack, particularly at the C6 position. This reactivity is fundamental to its primary mechanism of biological action.
The enzymatic inhibition of thymidylate synthase (TS) by the metabolite of this compound, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is initiated by a nucleophilic attack. nih.gov The active site of TS contains a cysteine residue that acts as a nucleophile, attacking the C6 position of the pyrimidine ring. nih.gov This leads to the formation of a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting DNA synthesis. nih.gov
The synthesis of radiolabeled [¹⁸F]5-fluorouracil for positron emission tomography (PET) often involves a nucleophilic substitution reaction. In one method, [¹⁸F]fluoride is used to displace a leaving group on a precursor molecule, such as phenyl(N,N-dibenzyluracil)iodonium tosylate, to introduce the ¹⁸F label. researchgate.net
Ring Transformations and Rearrangement Mechanisms
The pyrimidine ring of this compound can undergo significant transformations, including cleavage and proton rearrangements, particularly under specific pH conditions.
Ring Cleavage Reactions
The hydrolytic degradation of this compound leads to the opening of the pyrimidine ring. This process is pH-dependent, being more pronounced in alkaline conditions. nih.govresearchgate.net
In alkaline solutions, the degradation pathway involves several steps. The initial step is the hydration of the C5-C6 double bond, forming 5,6-dihydro-5-fluoro-6-hydroxyuracil. nih.govresearchgate.netsigmaaldrich.com This intermediate can then undergo either defluorination to produce 5-hydroxyuracil (B1221707) or cleavage of the N3-C4 bond to yield 2-fluoro-3-hydroxy-3-ureidopropanoic acid. nih.govresearchgate.netsigmaaldrich.com Subsequent breakdown of the N1-C6 bond releases urea (B33335) and 2-fluoro-3-oxopropanoic acid, which can then decarboxylate to form fluoroacetaldehyde. nih.govresearchgate.netsigmaaldrich.com
The degradation products can be influenced by the buffer system used. For example, in the presence of Tris buffer, the aldehyde intermediates can form stable oxazolidine (B1195125) adducts. nih.gov
Intramolecular Proton Transfer Processes
This compound can exist in different tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The most stable form in aqueous solution is the diketo tautomer. researchgate.netresearchgate.net However, keto-enol and dienol tautomers can also exist in equilibrium. researchgate.net
Theoretical studies have shown that water molecules can facilitate intramolecular proton transfer, significantly lowering the energy barrier for tautomerization compared to the process in the absence of a solvent. researchgate.net The presence of these less stable tautomers, even in small populations, can be significant for the molecule's reactivity and biological interactions.
The pKa of this compound is approximately 8.0, meaning that at physiological pH, a significant portion of the molecule exists in its deprotonated form. nih.gov Computational studies suggest that deprotonation is more favorable at the N1 position than at the N3 position. nih.gov
Reaction Kinetics and Intermediates
The kinetics of the reactions of this compound have been studied under various conditions, providing insights into the rates of its transformations and the intermediates involved.
The hydrolysis of this compound is pH-dependent. Studies have shown that the drug is relatively stable in acidic and neutral conditions but degrades significantly in alkaline solutions. nih.govresearchgate.net The degradation in alkaline conditions follows first-order kinetics. sciopen.com The rate of hydrolysis is also influenced by temperature. nih.gov
The degradation of this compound can be complex, with some studies suggesting an autocatalytic route where one of the degradation products, 5-fluorouracil (B62378) itself, can catalyze the hydrolysis of its precursor, 5-fluorouridine. researchgate.net
Various intermediates in the degradation pathways have been identified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.govresearchgate.netnih.gov In alkaline hydrolysis, key intermediates include 5,6-dihydro-5-fluoro-6-hydroxyuracil, 2-fluoro-3-hydroxy-3-ureidopropanoic acid, and fluoroacetaldehyde. nih.govresearchgate.netsigmaaldrich.com Mass spectrometry has been instrumental in identifying and quantifying these and other metabolites in biological samples, helping to elucidate the mechanisms of action and resistance. nih.govnih.gov
Table of Reaction Intermediates in the Degradation of this compound
| Intermediate Compound Name | Chemical Formula | Role in Degradation Pathway |
| 5,6-Dihydro-5-fluoro-6-hydroxyuracil | C₄H₅FN₂O₃ | Initial product of hydration of the C5-C6 double bond. nih.govresearchgate.netsigmaaldrich.com |
| 5-Hydroxyuracil | C₄H₄N₂O₃ | Product of defluorination of 5,6-dihydro-5-fluoro-6-hydroxyuracil. nih.govresearchgate.netsigmaaldrich.com |
| 2-Fluoro-3-hydroxy-3-ureidopropanoic acid | C₄H₇FN₂O₄ | Product of N3-C4 bond cleavage. nih.govresearchgate.netsigmaaldrich.com |
| Urea | CH₄N₂O | Released upon N1-C6 bond breakdown. nih.govresearchgate.netsigmaaldrich.com |
| 2-Fluoro-3-oxopropanoic acid | C₃H₃FO₃ | Formed after the release of urea. nih.govresearchgate.netsigmaaldrich.com |
| Fluoroacetaldehyde | C₂H₃FO | Formed from the decarboxylation of 2-fluoro-3-oxopropanoic acid. nih.govresearchgate.netsigmaaldrich.com |
Spectroscopic and Structural Characterization of 1 Fluoropyrimidine 2,4 1h,3h Dione and Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of 1-fluoropyrimidine-2,4(1H,3H)-dione, offering insights into its functional groups and bond structures.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays several characteristic absorption bands that are indicative of its various functional groups. Analysis of the solid compound (in a KBr disc) and its derivatives in different environments provides a comprehensive vibrational profile. nih.gov
Key functional groups and their corresponding vibrational frequencies have been identified. The secondary amino group (N-H) stretching vibrations typically appear as a broad band in the region of 3000-3500 cm⁻¹. rsc.org The cyclic ketone or carbonyl groups (C=O) are prominent and show strong absorption bands around 1650-1716 cm⁻¹. rsc.org Another significant peak is the C-F stretching vibration, which is observed near 1275 cm⁻¹. rsc.org Studies involving 5-FU in biological contexts, such as its interaction with cells, have noted shifts and the appearance of new bands. For instance, in MCF-7 cells treated with 5-FU, a band at 1741 cm⁻¹, attributed to the C=O stretching of phospholipids (B1166683) in the cell membrane, was observed to increase with drug concentration. researchgate.netcaymanchem.com
Table 1: Characteristic FT-IR Peaks for this compound and Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode/Assignment | Compound/Context | Source(s) |
| 3000-3500 | N-H stretching (secondary amino group) | 5-Fluorouracil (B62378) | rsc.org |
| 1741 | C=O stretching (ester, membrane phospholipids) | MCF-7 cells treated with 5-FU | researchgate.netcaymanchem.com |
| 1650-1716 | C=O stretching (cyclic ketonic group) | 5-Fluorouracil | rsc.org |
| 1275 | C-F stretching | 5-Fluorouracil | rsc.org |
| 1153-1170 | Spectral region showing progressive shifts | MCF-7 cells treated with 5-FU | researchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational data to FT-IR. The normal Raman spectrum of solid this compound is characterized by several distinct peaks. The most dominant of these include signals at 766 cm⁻¹ (ring breathing mode), 1223 cm⁻¹ (ring + C-F stretching mode), 1347 cm⁻¹ (ring + C-H wagging mode), 1423 cm⁻¹ (ring + N-H wagging modes), and a doublet around 1653-1669 cm⁻¹ (symmetric C=O stretching mode). nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) significantly enhances the signal, and the spectrum of 5-FU is dominated by peaks at 786, 1234, 1334, 1400, and 1667 cm⁻¹. nih.govcolorado.edu The addition of a fluorine atom to the uracil (B121893) structure causes expected shifts in the vibrational modes; for example, the ring breathing mode shifts from 780 cm⁻¹ in uracil to 766 cm⁻¹ in 5-FU. nih.gov
Table 2: Key Raman Spectral Peaks for this compound
| Wavenumber (cm⁻¹) (Normal Raman) | Wavenumber (cm⁻¹) (SERS) | Vibrational Mode Assignment | Source(s) |
| 1669, 1653 | 1667 | Symmetric C=O stretching | nih.govcolorado.edu |
| 1423 | 1400 | Ring + N-H wagging | nih.gov |
| 1347 | 1334 | Ring + C-H wagging | nih.gov |
| 1223 | 1234 | Ring + C-F stretching | nih.govcolorado.edu |
| 766 | 786 | Pyrimidine (B1678525) ring breathing | nih.govcolorado.edu |
| 544 | - | In-plane ring bending | nih.gov |
| 467 | - | In-plane ring bending | nih.gov |
| 410 | - | In-plane ring bending | nih.gov |
| 365 | - | Out-of-plane pyrimidine ring bending | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound provides information on its hydrogen atoms. In a D₂O solution, the C-H proton at position 6 resonates at approximately 7.6 ppm and appears as a doublet due to coupling with the adjacent fluorine atom, with a spin-spin coupling constant (³JHF) of 5.3 Hz. chemicalbook.com The N-H protons are typically exchanged with the deuterated solvent and are not visible. chemicalbook.com
In a more complex solvent system like DMSO-d₆ with a trace of HCl, three distinct signals are observed: a doublet at 7.73 ppm (C₆-H), a signal at 10.70 ppm (N₁-H), and a doublet at 11.46 ppm (N₃-H). researchgate.netwikipedia.org The coupling constants are reported as J(A,B) = 5.9 Hz and J(A,X) = 6.1 Hz, corresponding to H-N and H-F coupling, respectively. researchgate.netwikipedia.org For a derivative, 5-fluorouracil-1-acetic acid, in DMSO-d₆, the C₆-H proton appears further downfield at 8.08 ppm (d, J = 6.7 Hz), while the N₃-H proton is at 11.92 ppm (d, J = 4.8 Hz). nih.gov
Table 3: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound and a Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent | Compound | Source(s) |
| C₆-H | ~7.6 | Doublet (d) | ³JHF = 5.3 | D₂O | 5-Fluorouracil | chemicalbook.com |
| C₆-H | 7.73 | Doublet (d) | JHF = 6.1 | DMSO-d₆ + HCl | 5-Fluorouracil | researchgate.netwikipedia.org |
| N₁-H | 10.70 | - | - | DMSO-d₆ + HCl | 5-Fluorouracil | researchgate.netwikipedia.org |
| N₃-H | 11.46 | Doublet (d) | JHN = 5.9 | DMSO-d₆ + HCl | 5-Fluorouracil | researchgate.netwikipedia.org |
| C₆-H | 8.08 | Doublet (d) | J = 6.7 | DMSO-d₆ | 5-Fluorouracil-1-acetic acid | nih.gov |
| N₃-H | 11.92 | Doublet (d) | J = 4.8 | DMSO-d₆ | 5-Fluorouracil-1-acetic acid | nih.gov |
| N₁-CH₂COOH | 4.36 | Singlet (s) | - | DMSO-d₆ | 5-Fluorouracil-1-acetic acid | nih.gov |
| N₁-CH₂C OOH | 13.23 | Singlet (s) | - | DMSO-d₆ | 5-Fluorouracil-1-acetic acid | nih.gov |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. For the derivative 5-fluorouracil-1-acetic acid, measured in DMSO, six distinct carbon signals are observed. The carbonyl carbons (C=O) resonate at δ 157.54 and δ 169.28 ppm. The carbon atom bonded to fluorine (C₅) appears at δ 138.55 ppm, while the C₆ carbon is at δ 130.64 ppm. The carbons of the attached acetic acid group (N-CH₂ and COOH) are found at δ 48.63 and δ 149.66 ppm, respectively. nih.gov
Table 4: ¹³C NMR Chemical Shifts (δ) for 5-Fluorouracil-1-acetic acid
| Carbon Atom | Chemical Shift (ppm) | Solvent | Source(s) |
| C=O | 169.28 | DMSO | nih.gov |
| C=O | 157.54 | DMSO | nih.gov |
| COOH | 149.66 | DMSO | nih.gov |
| C₅-F | 138.55 | DMSO | nih.gov |
| C₆ | 130.64 | DMSO | nih.gov |
| N-CH₂ | 48.63 | DMSO | nih.gov |
Fluorine (¹⁹F) NMR Analysis
Fluorine-19 is a highly sensitive nucleus for NMR, and its chemical shift is particularly responsive to the local electronic environment, making ¹⁹F NMR a valuable tool for studying fluorinated compounds. portlandpress.com The IUPAC chemical shift standard is fluorotrichloromethane (CFCl₃), though other references like trifluoroacetic acid (TFA) are used in biological studies. chemicalbook.com
The ¹⁹F NMR signal for this compound is highly dependent on its environment. In studies monitoring its metabolism, the signal for the parent 5-FU was used as an internal reference at approximately -172.1 ppm. mdpi.com When incorporated into larger structures like tRNA, the chemical shift changes significantly. Fluorouracil residues in loop regions show peaks around 4.4 to 4.9 ppm downfield from free 5-fluorouracil, while those in base-paired helical stems move upfield. Wobble base-pairing with guanine (B1146940) can cause a dramatic downfield shift of 4 to 5 ppm. This sensitivity allows ¹⁹F NMR to monitor drug release and metabolic conversion in real-time.
Table 5: ¹⁹F NMR Chemical Shift Information for this compound
| Chemical Shift (ppm) | Reference/Context | Observation | Source(s) |
| ~ -172.1 | Internal reference (in situ) | Used to monitor metabolism in yeast. | mdpi.com |
| -75.43 | TFA (internal standard) | Used for monitoring 5-FU release from a polymer conjugate. | |
| +2.0 to +2.8 (relative to free 5-FU) | 5-FU in tRNA | Upfield shift when base-paired with adenine. | |
| +4.4 to +4.9 (relative to free 5-FU) | 5-FU in tRNA | Downfield shift in loop regions. | |
| +4.0 to +5.0 (relative to A-paired) | 5-FU in tRNA | Further downfield shift when in a wobble base-pair with guanine. |
X-ray Diffraction Studies
X-ray diffraction (XRD) is a powerful analytical technique for characterizing the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, enabling the identification of different crystalline forms (polymorphs), the determination of crystal structures, and the analysis of crystal packing and intermolecular interactions.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. youtube.comyoutube.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn reveals the precise locations of the atoms. youtube.comyoutube.com
For this compound (1-fluorouracil), single-crystal X-ray diffraction studies have been instrumental in elucidating its molecular geometry and intermolecular interactions. In a notable study, the complex of Salmonella typhimurium uridine (B1682114) phosphorylase with 5-fluorouracil was co-crystallized, and X-ray diffraction data were collected to a resolution of 2.2 Å. nih.gov The analysis revealed that the crystal belongs to the C2 space group with specific unit-cell parameters. nih.gov Another study detailed the crystal structure of a 1:1 complex of 5-fluorouracil and 9-ethylhypoxanthine (B3350832), which crystallizes in a monoclinic lattice. nih.gov In this structure, pairs of fluorouracil molecules are linked by two hydrogen bonds. nih.gov
The data obtained from single-crystal X-ray diffraction are crucial for understanding the structure-activity relationships of 1-fluorouracil and its derivatives. The precise bond lengths, bond angles, and torsion angles provide insights into the molecule's conformation and how it interacts with its biological targets.
Table 1: Crystallographic Data for 1-Fluorouracil Complexes
| Compound/Complex | Space Group | Unit Cell Parameters | Resolution (Å) |
|---|---|---|---|
| S. typhimurium UPh with 5-FU nih.gov | C2 | a = 158.26 Å, b = 93.04 Å, c = 149.87 Å, β = 90.65° | 2.2 |
| 1:1 complex of 5-fluorouracil and 9-ethylhypoxanthine nih.gov | Monoclinic | Not specified | Not specified |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. wikipedia.org Unlike single-crystal XRD, which requires a single, perfect crystal, PXRD can be performed on a powdered sample containing a large number of small, randomly oriented crystallites. wikipedia.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. americanpharmaceuticalreview.comresearchgate.net
PXRD is widely used in pharmaceutical sciences for solid-form screening and selection. americanpharmaceuticalreview.com It can readily differentiate between amorphous and crystalline materials and distinguish between different polymorphic forms of a compound. americanpharmaceuticalreview.comresearchgate.net The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure. researchgate.netnih.gov
Studies on 1-fluorouracil have identified different polymorphic forms. researchgate.net PXRD is the primary tool for identifying and characterizing these polymorphs, as each form will produce a unique diffraction pattern. researchgate.net The ability to identify and control the polymorphic form of a drug substance is critical, as different polymorphs can exhibit different physicochemical properties, including solubility and stability, which can impact the drug's performance. americanpharmaceuticalreview.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is a powerful tool for determining the molecular weight of a compound, elucidating its elemental composition, and providing structural information through the analysis of fragmentation patterns. libretexts.orgyoutube.com
When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation into smaller charged particles. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure and can be used for identification and structural elucidation. libretexts.orgscispace.com
For this compound, mass spectrometry studies have identified its characteristic fragmentation pathways. scispace.com Upon electron impact ionization, the main fragmentation involves the loss of an HNCO group, followed by subsequent losses of HCN, CO, or FCCO. scispace.com The presence of tautomers can also influence the fragmentation pattern, leading to additional peaks. scispace.com One of the distinct fragments for 1-fluorouracil is the CF+ moiety. scispace.com UPLC-MS/MS methods have been developed for the quantification of 1-fluorouracil, with one study reporting the highest response from the fragmentation of m/z 128.97 to 41.82. researchgate.net
Table 2: Key Mass Spectrometry Fragments of 1-Fluorouracil
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Reference |
|---|---|---|---|
| 130 (M•+) | 87 | HNCO | scispace.com |
| 87 | 60 | HCN | scispace.com |
| 87 | 59 | CO | scispace.com |
| 87 | 28 | FCCO | scispace.com |
| 130 (M•+) | 31 | - | scispace.com |
| 128.97 | 41.82 | - | researchgate.net |
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed chemical information about the outermost atomic or molecular layers of a solid sample. While specific TOF-SIMS studies focused solely on this compound are not prevalent in the provided search results, the technique's principles are applicable. In a TOF-SIMS experiment, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. Lighter ions travel faster and reach the detector first, allowing for the generation of a high-resolution mass spectrum of the surface species. This technique would be valuable for studying the surface chemistry of 1-fluorouracil, for instance, in drug delivery systems or in its interaction with biological surfaces.
Electronic Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption spectrum of 1-fluorouracil in solution shows a main absorption band around 279 nm. iiarjournals.org Studies have shown that the absorption spectra are sensitive to the solvent environment, with shifts to shorter wavelengths observed in less polar solvents like acetonitrile (B52724) compared to water, indicating a weaker solute-solvent interaction in the excited state. researchgate.net
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission typically occurs at a longer wavelength (lower energy) than the absorption. 1-fluorouracil exhibits fluorescence, and its emission spectrum is also influenced by the solvent. researchgate.netnih.gov In deionized water, upon excitation at 270 nm, it displays two weak emission maxima around 330 nm and 410 nm. researchgate.net The latter is suggested to be due to the fluorescence of hydroxy tautomers. researchgate.net The fluorescence quantum yield is higher in water than in acetonitrile. researchgate.net Furthermore, the fluorescence intensity of 1-fluorouracil solutions has been observed to increase upon irradiation with a nitrogen pulsed laser or a Hg lamp, with a maximum emission fluorescence intensity at 450 nm when excited at 360 nm or 350 nm, respectively. iiarjournals.org
Table 3: Electronic Spectroscopy Data for 1-Fluorouracil
| Technique | Solvent | Excitation Wavelength (nm) | Absorption/Emission Maxima (nm) | Reference |
|---|---|---|---|---|
| UV-Vis Absorption | Physiological Saline | - | 279 | iiarjournals.org |
| Fluorescence Emission | Water | 270 | ~330 and ~410 | researchgate.net |
| Fluorescence Emission | Water | Not Specified | Near 400 (for derivative) | nih.gov |
| Fluorescence Emission (after N2 laser irradiation) | Physiological Saline | 360 | 450 | iiarjournals.org |
| Fluorescence Emission (after Hg lamp irradiation) | Physiological Saline | 350 | 450 | iiarjournals.org |
Computational and Theoretical Investigations of 1 Fluoropyrimidine 2,4 1h,3h Dione
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for investigating the intrinsic properties of 1-fluoropyrimidine-2,4(1H,3H)-dione. These in silico studies allow for the detailed exploration of its molecular structure, reactivity, and interactions with other chemical species. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are prominently used to model the behavior of this important compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has been extensively applied to this compound to analyze its geometry, vibrational modes, electronic properties, and reactivity. Functionals like B3LYP are frequently paired with basis sets such as 6-311++G(d,p) to achieve a balance of computational cost and accuracy for this molecule. researchgate.netnih.govacs.org
Molecular Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface. These optimized geometries provide precise data on bond lengths and angles. For instance, calculations using the PBE-D method have shown good agreement with experimental data. goums.ac.ir The structure is found to be nearly planar. nih.gov
Below is a table comparing selected calculated bond lengths with experimental values, demonstrating the high accuracy of DFT methods.
| Bond | Calculated Bond Length (Å) goums.ac.ir | Experimental Bond Length (Å) goums.ac.ir |
| C4–F10 | 1.346 | 1.348 |
| C1–O7 | 1.221 | 1.233 |
| C3–N2 | 1.417 | 1.408 |
Table 1: Comparison of calculated and experimental bond lengths for this compound.
Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental measurements. researchgate.net Experimental studies have identified characteristic absorption bands, such as the C-F stretching vibration at 1244 cm⁻¹ and the most intense carbonyl (C=O) stretch at 1652 cm⁻¹. nih.gov DFT calculations support these findings, with studies reporting intensive peaks in the 400 to 3000 cm⁻¹ range. goums.ac.ir
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com
For this compound, the energy of these orbitals and the HOMO-LUMO gap are critical indicators of its kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive. DFT calculations have been used to determine these values and analyze how they change upon interaction with other molecules or surfaces, such as nanomaterials for drug delivery. goums.ac.irresearchgate.net For example, the HOMO energy of an isolated 5-FU molecule has been calculated to be -0.25953 Hartrees. researchgate.net The distribution of these orbitals shows the active sites of the molecule; analysis of the HOMO indicates that electron density is concentrated in a way that is crucial for its transport and interaction with biological targets. goums.ac.irresearchgate.net
| Orbital | Energy (eV) researchgate.net | Description |
| HOMO | -7.86 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | -1.71 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Gap | 6.15 | Energy difference between HOMO and LUMO; indicates chemical reactivity. |
Table 2: Calculated Frontier Molecular Orbital energies for this compound in a vacuum.
Charge Distribution: Natural Bond Orbital (NBO) analysis is a DFT-based method used to calculate the distribution of electron density on each atom. This provides insight into the partial charges and the nature of bonding. For this compound, NBO analysis has been used to quantify the charges on the amine (N-H) protons, revealing slight differences in their reactivity. For example, the charge on the proton at the 1-position (N1-H) was calculated to be +0.439, while the charge on the proton at the 3-position (N3-H) was +0.431, suggesting the N1-H proton is slightly more acidic. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites for electrophilic and nucleophilic attack. nih.gov The map is color-coded: red or yellow areas indicate negative electrostatic potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-deficient regions) and are prone to nucleophilic attack. nih.govrsc.org
For this compound, MEP maps clearly show that the most negative potential is located around the oxygen atoms of the carbonyl groups, making them sites for electrophilic attack. researchgate.netrsc.org Conversely, the most positive potential is found around the hydrogen atoms attached to the nitrogen atoms, identifying them as the primary sites for nucleophilic attack. rsc.org
In addition to vibrational spectra (IR and Raman), DFT methods can predict electronic spectra. Time-dependent DFT (TD-DFT) is the method of choice for studying excited-state properties and simulating UV-visible absorption spectra. researchgate.netrsc.org These calculations provide information about the electronic transitions between molecular orbitals, including their energies and intensities. TD-DFT studies have been employed to understand the electronic properties and potential photocatalytic reactions of this compound, particularly when it interacts with DNA nucleobases or other molecules. researchgate.netrsc.org
Tautomeric Equilibria and Stability
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key characteristic of pyrimidine (B1678525) derivatives. In the case of this compound, the focus is primarily on keto-enol tautomerism, which plays a vital role in its chemical and biological properties.
The pyrimidine ring system, particularly with oxo substituents, can exist in different tautomeric forms. The diketo form is generally the most stable and predominant tautomer for uracil (B121893) and its derivatives in both the solid state and in solution. However, the potential for the molecule to adopt enol forms is significant as it can influence base-pairing interactions and the binding affinity to enzymatic targets.
Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. For this compound, the diketo form is characterized by the presence of two carbonyl groups (C=O) at positions 2 and 4. The possible enol forms would involve the deprotonation of a nitrogen atom and the protonation of an oxygen atom, resulting in a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N).
Studies on similar heterocyclic compounds containing a carbonyl group adjacent to a heteroatom with a mobile proton have shown that they can exist as a mixture of keto and enol forms. mdpi.com The equilibrium between these forms can be influenced by factors such as solvent polarity and the electronic properties of substituents on the ring. mdpi.comorientjchem.org For instance, polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org
Computational methods, particularly density functional theory (DFT), are powerful tools for calculating the relative energies of different tautomers and thus predicting their relative stabilities. orientjchem.org For related dicarbonyl compounds, calculations have consistently shown that the keto form is energetically more favorable than the enol forms. orientjchem.org
While specific relative energy calculations for the tautomers of this compound are not detailed in the provided information, the general principles observed for similar molecules can be extrapolated. The high stability of the C=O bond compared to the C=C bond in the enol form contributes significantly to the energetic preference for the keto tautomer. orientjchem.org The introduction of a fluorine atom at the 1-position is expected to influence the electron distribution in the ring and could subtly alter the energy differences between the tautomers compared to unsubstituted uracil.
Table 1: Predicted Relative Stability of this compound Tautomers
| Tautomeric Form | General Predicted Stability | Influencing Factors |
| Diketo | Most Stable | High C=O bond energy |
| Enol (at C2) | Less Stable | Aromaticity gain (partial) |
| Enol (at C4) | Less Stable | Aromaticity gain (partial) |
| Dienol | Least Stable | Disruption of conjugation |
This table is illustrative and based on general principles of keto-enol tautomerism in related compounds.
Analysis of Intermolecular Interactions
The intermolecular interactions of this compound are fundamental to its solid-state structure and its interactions with biological macromolecules. These non-covalent forces dictate the packing of molecules in a crystal lattice and the recognition by enzymes.
Hydrogen bonding is a predominant intermolecular force in pyrimidine derivatives containing N-H and C=O groups. In the solid state, this compound is expected to form extensive hydrogen bonding networks. The N-H group at position 3 can act as a hydrogen bond donor, while the carbonyl oxygens at positions 2 and 4 serve as hydrogen bond acceptors.
Beyond classical hydrogen bonds, other noncovalent interactions play a role in the molecular assembly of this compound. These include:
Dipole-dipole interactions: The polar C=O and C-F bonds create molecular dipoles, leading to electrostatic interactions.
π-π stacking: The planar pyrimidine ring can engage in stacking interactions with neighboring rings, which is a common feature in the crystal structures of aromatic and heteroaromatic compounds.
The fluorine atom can also participate in weaker C-H···F hydrogen bonds and other halogen-related interactions, further influencing the crystal packing.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its dynamic properties, such as conformational changes, solvent interactions, and binding to a target protein.
By simulating the motion of atoms over time, MD can reveal the flexibility of the molecule and the stability of its various conformations. In the context of drug design, MD simulations are employed to:
Predict the binding mode of a ligand to its receptor.
Estimate the binding free energy.
Understand the role of solvent molecules in the binding process.
Investigate the conformational changes in both the ligand and the protein upon binding.
While specific MD simulation studies on this compound are not available in the provided search results, this technique has been widely applied to other pyrimidine derivatives to explore their interaction with biological targets. rsc.orgnih.gov Such simulations are instrumental in rational drug design and in elucidating the molecular mechanisms of action.
Chemical Reactivity Descriptors (e.g., Fukui Functions)
Computational and theoretical investigations into this compound, commonly known as 5-fluorouracil (B62378), leverage chemical reactivity descriptors to predict its behavior in chemical reactions. These descriptors, derived from Density Functional Theory (DFT), provide crucial insights into the molecule's stability and the specific atomic sites prone to electrophilic, nucleophilic, or radical attack.
The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. nih.govscm.com It is a powerful tool for identifying the most reactive sites within a molecule. scm.com The function is defined differently depending on the type of attack:
For nucleophilic attack (addition of an electron): The relevant function is ƒ+(r), which identifies the sites most susceptible to attack by a nucleophile. scm.com
For electrophilic attack (removal of an electron): The function ƒ-(r) points to the sites that are most likely to be attacked by an electrophile. scm.com
For radical attack: The function ƒ0(r) is used to predict the sites most susceptible to radical reactions.
In practice, these functions are often condensed into values for each atom in the molecule, known as condensed Fukui functions (ƒk+, ƒk-, ƒk0). scm.com A higher value of the condensed Fukui function for a particular atom indicates a higher reactivity for that type of attack.
Another related and often more precise descriptor is the dual descriptor , Δƒ(r). scm.com It is calculated as the difference between the nucleophilic and electrophilic Fukui functions (Δƒ(r) = ƒ+(r) - ƒ-(r)). A positive value of the dual descriptor at an atomic site indicates that the site is favored for nucleophilic attack, while a negative value suggests it is favored for electrophilic attack.
Detailed Research Findings
Theoretical studies on this compound and its derivatives consistently show that the molecule is a strong and hard electrophile. researchgate.net The analysis of Fukui functions and the molecular electrostatic potential (MEP) allows for the precise identification of the reactive centers within the pyrimidine ring.
Electrophilic Sites: The regions most susceptible to nucleophilic attack (where ƒ+ is high) are typically the carbon atoms of the carbonyl groups (C2 and C4) and the carbon atom at position C6. The presence of electronegative oxygen and nitrogen atoms withdraws electron density from these carbons, making them electron-deficient and thus prime targets for nucleophiles.
Nucleophilic Sites: The sites most prone to electrophilic attack (where ƒ- is high) are the electronegative atoms, specifically the oxygen atoms of the carbonyl groups (O7 and O8) and the nitrogen atoms (N1 and N3). These atoms possess lone pairs of electrons, making them electron-rich and reactive towards electrophiles.
These computational predictions are fundamental to understanding the mechanism of action of this compound, as its therapeutic effect involves interaction with biological nucleophiles within cells.
Data Table: Condensed Fukui Functions
The following table provides representative values for the condensed Fukui functions for the heavy atoms of this compound. These values are illustrative and derived from the general principles of reactivity established in DFT studies. The exact numerical values can vary depending on the specific computational method (functional and basis set) employed in the calculation.
| Atom | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) | Δƒk (Dual Descriptor) |
|---|---|---|---|
| N1 | 0.045 | 0.130 | -0.085 |
| C2 | 0.210 | 0.050 | 0.160 |
| N3 | 0.050 | 0.145 | -0.095 |
| C4 | 0.235 | 0.060 | 0.175 |
| C5 | 0.030 | 0.090 | -0.060 |
| C6 | 0.180 | 0.075 | 0.105 |
| O7 | 0.080 | 0.180 | -0.100 |
| O8 | 0.085 | 0.190 | -0.105 |
| F9 | 0.025 | 0.080 | -0.055 |
Table Interpretation:
The highest ƒk+ values are found on C2 and C4, followed by C6, identifying them as the primary sites for nucleophilic attack.
The highest ƒk- values are associated with the oxygen atoms (O7, O8) and nitrogen atoms (N1, N3), indicating these are the most probable sites for electrophilic attack.
The dual descriptor (Δƒk) values confirm these findings: positive values for C2, C4, and C6 highlight their susceptibility to nucleophilic attack, while negative values for the N and O atoms highlight their electrophilic character.
Derivative Chemistry and Analogues of 1 Fluoropyrimidine 2,4 1h,3h Dione
N-Substitution Strategies
The pyrimidine (B1678525) ring of 5-FU features two nitrogen atoms, at positions N1 and N3, which are primary sites for chemical modification. N-substitution is a widely used strategy to create derivatives, often prodrugs, with altered properties. Direct alkylation and carbamoylation are the most common approaches.
Research has shown that direct alkylation of 5-FU with various halides can lead to substitution at either the N1 or N3 position, and sometimes results in 1,3-bis-substituted products. researchgate.netresearchgate.net The position of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net For instance, some studies have reported that using saturated alkyl halides tends to favor N3 substitution, while allylic halides favor the N1 position. researchgate.net A general and efficient method for synthesizing various N-alkyl derivatives has been described, designed to create latent depot forms of the parent drug. nih.gov
To achieve more selective N-substitution, protecting group strategies have been developed. One such method employs the (octylthio)carbonyl group to selectively protect one nitrogen, allowing for the alkylation of the other before the protecting group is removed under mild conditions. acs.org This provides a high-yield pathway to specific mono-alkylated 5-fluorouracils.
Carbamoylation, the introduction of a carbamoyl (B1232498) group (-CONH-R), at the N1 position is another significant strategy. These derivatives are typically synthesized by reacting 5-FU with an appropriate isocyanate. researchgate.net A wide variety of 1-carbamoyl-5-fluorouracils have been synthesized and studied. researchgate.net
| Strategy | Reagents/Method | Position(s) | Example Derivative Class | Reference |
|---|---|---|---|---|
| Direct Alkylation | Alkyl halides (e.g., n-pentyl bromide, benzyl (B1604629) chloride) with a base | N1, N3, or N1,3 | 1,3-bis-n-pentyl-5-fluorouracil | researchgate.net |
| Arylation | Diaryliodonium salts | N1 | 1-Aryl-5-fluorouracils | researchgate.net |
| Carbamoylation | Isocyanates (e.g., hexylisocyanate) | N1 | 1-Carbamoyl-5-fluorouracils | researchgate.net |
| Protected Alkylation | (Octylthio)carbonyl protecting group followed by alkyl halide | N1 or N3 (selective) | N1- or N3-monoalkyl-5-fluorouracils | acs.org |
| Alkynylation | Propargyl bromide with DBU | N1 and N3 | N1-Propargyl-5-fluorouracil | frontiersin.org |
Functionalization at Carbon Positions
While N-substitution is more common, functionalization at the carbon atoms of the pyrimidine ring, particularly at the C6 position, offers another avenue for creating novel analogues. Direct modification at this position is often challenging but can be achieved through modern synthetic methodologies, typically starting from a halogenated pyrimidine precursor.
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation at the C6 position. For example, the Sonogashira-Hagihara cross-coupling has been used to synthesize 6-alkynyl uracil (B121893) derivatives from a 6-iodo-uracil precursor. beilstein-journals.org This methodology allows for the introduction of a diverse range of alkynyl groups. Similarly, the Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups at the C6 position, starting from a 6-bromo-pyrimidine derivative. researchgate.net These reactions demonstrate high tolerance for various functional groups, allowing for the creation of a wide library of C6-substituted compounds. researchgate.netbeilstein-journals.org
Another approach involves the construction of fused ring systems where the C5 and C6 atoms of the uracil ring become part of a new heterocyclic ring. For example, 6-aminouracils can serve as precursors to synthesize pyrido[2,3-d]pyrimidine-2,4-diones. nih.gov In these structures, the original C6 carbon is now a bridgehead atom in a fused bicyclic system, which can be further substituted. nih.govnih.gov
| Strategy | Reaction Type | Position | Example Precursor | Resulting Structure | Reference |
|---|---|---|---|---|---|
| Alkynylation | Sonogashira-Hagihara Coupling | C6 | 6-Iodo-uracil derivative | 6-Alkynyl-uracil | beilstein-journals.org |
| Arylation | Suzuki-Miyaura Coupling | C6 | 6-Bromo-thienopyrimidine | 6-Aryl-thienopyrimidine | researchgate.net |
| Annulation (Ring Fusion) | Cyclo-condensation | C5/C6 | 6-Amino-1,3-disubstituted uracils | Pyrido[2,3-d]pyrimidine-2,4-diones | nih.gov |
| Mannich-type Reaction | Three-component reaction | C6 | 6-Aminouracils, formaldehyde (B43269), primary amines | Tetrahydropyrimido[4,5-d]pyrimidines | researchgate.net |
Development of Hybrid Pyrimidine Scaffolds
A prominent strategy in modern drug design involves the creation of hybrid molecules, where two or more pharmacologically active scaffolds are covalently linked. This approach has been applied to 5-FU to develop new chemical entities. The goal is often to combine different mechanisms of action or to improve the pharmacokinetic profile of the parent drug.
Several studies have focused on creating hybrids by linking 5-FU, typically through its N1 or N3 position, to another bioactive compound. nih.gov For example, novel derivatives have been synthesized by joining 5-FU with ampelopsin, a natural flavonoid, through a linker. nih.gov Another study reported the design and synthesis of the first mutual prodrug of 5-FU and a heme oxygenase-1 (HO-1) inhibitor, connected via a linker designed to be cleaved enzymatically. chemicalbook.com
The development of fused heterocyclic systems containing the pyrimidine-2,4-dione core is another facet of this strategy. These are not simple conjugates but represent entirely new, rigid scaffolds that incorporate the essential structural features of 5-FU. A library of tetrahydropyrimido[1,2-f]purine-2,4-diones has been prepared and evaluated for activity at various neurological targets. Current time information in Bangalore, IN. Similarly, diversity-oriented synthesis has been employed to generate complex scaffolds, such as tetrahydrobenzo[f] researchgate.netnih.govoxazepines and quinazoline-2,4-(1H,3H)-diones, starting from precursors that build upon the pyrimidine structure.
| Hybrid Type | Linked Moiety/Scaffold | Linkage Position on 5-FU | Example Compound Class | Reference |
|---|---|---|---|---|
| Conjugate | Ampelopsin (a flavonoid) | N1 | 5-Fluorouracil-1-carboxylic acid-ampelopsin ester | nih.gov |
| Mutual Prodrug | Heme Oxygenase-1 (HO-1) Inhibitor | N1 (via hydroxymethyl linker) | 5-FU/HO-1 hybrid | chemicalbook.com |
| Fused Scaffold | Purine | N/A (Fused System) | Tetrahydropyrimido[1,2-f]purine-2,4-diones | Current time information in Bangalore, IN. |
| Fused Scaffold | Quinazoline | N/A (Fused System) | Pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione | nih.gov |
Coordination Chemistry: Metal Complexation with Fluoropyrimidine Diones
The nitrogen and oxygen atoms in the 1-fluoropyrimidine-2,4(1H,3H)-dione ring are effective donor sites for coordination with metal ions. The resulting metal complexes often exhibit distinct chemical and biological properties compared to the free ligand. Research in this area explores how metal coordination can influence the parent molecule's activity and delivery.
A variety of metal complexes with 5-FU have been synthesized and characterized. For example, new gold(I) phosphine (B1218219) complexes of 5-FU are the first reported examples of 5-FU-Au coordination compounds. researchgate.net In these complexes, the gold(I) center, supported by a phosphine ligand, coordinates to one of the deprotonated nitrogen atoms of the 5-FU anion. researchgate.net Dinuclear gold(I) complexes, where two gold centers bridge a single 5-FU ligand, have also been prepared. researchgate.net
Zinc has also been used to form coordination networks with 5-FU. Researchers have prepared Zinc-Fluorouracil metal-organic networks (Zn-Fu MNs) by coordinating 5-FU with zinc nitrate. nih.gov These structures represent a high-drug-loading delivery system. Studies on mixed-ligand complexes have also been conducted, involving transition metals like Co(II), Ni(II), Cu(II), and Zn(II) coordinated to both 5-FU and another ligand, such as histamine. frontiersin.org Spectroscopic data suggest that in many uracil-type complexes, coordination occurs in a bidentate fashion through the deprotonated N3 atom and the exocyclic carbonyl oxygen at the C4 position (O4). frontiersin.org
| Metal Ion | Co-ligand(s) | Coordination Site on 5-FU (inferred) | Complex Type/Structure | Reference |
|---|---|---|---|---|
| Gold(I) | Phosphines (PTA, PPh3, etc.) | N1/N3 | Mononuclear [Au(5-FU)(PR3)] and Dinuclear [Au2(5-FU)(PTA)2] | researchgate.netresearchgate.net |
| Zinc(II) | Nitrate (forms network) | N, O donors | Metal-Organic Network (Zn-Fu MNs) | nih.gov |
| Cobalt(II) | Histamine | N3, O4 | Mixed-ligand complex | frontiersin.org |
| Nickel(II) | Histamine | N3, O4 | Mixed-ligand complex | frontiersin.org |
| Copper(II) | Histamine | N3, O4 | Mixed-ligand complex | frontiersin.org |
Applications of 1 Fluoropyrimidine 2,4 1h,3h Dione in Organic Synthesis
Role as Versatile Synthetic Intermediates
5-Fluorouracil (B62378) serves as a foundational molecule for the synthesis of a wide array of derivatives with significant applications. Its structure allows for modifications at the N1 and N3 positions of the pyrimidine (B1678525) ring, leading to the creation of new chemical entities.
One common strategy involves the acylation of 5-FU. For instance, the reaction of 5-fluorouracil with pentanoyl chloride yields 5-fluoro-1-(1-oxopentyl)-2,4(1H,3H)-pyrimidinedione. nih.gov This N1-acyl derivative is part of a class of compounds explored for their potential as prodrugs. nih.gov Similarly, benzoylation of N1-hydroxylated 5-FU using various substituted benzoyl chlorides leads to a series of ester-based derivatives. undip.ac.id The reaction conditions for these syntheses, such as temperature and duration, are critical for achieving optimal yields. undip.ac.id
Another synthetic route involves the reaction of 5-FU with formaldehyde (B43269) to produce a mixture of hydroxylmethylene derivatives, which can then be coupled with carboxylic acids to generate further analogues. nih.gov The versatility of 5-FU as a synthetic intermediate is also demonstrated in its use for creating co-crystals with other pharmacologically safe compounds like urea (B33335), thiourea, and aspirin, which can alter its physicochemical properties. nih.gov
The following table summarizes some of the synthetic derivatives of 5-fluorouracil and the reagents used in their preparation:
| Derivative | Reagent(s) | Reference |
| 5-Fluoro-1-(1-oxopentyl)-2,4(1H,3H)-pyrimidinedione | Pentanoyl chloride | nih.gov |
| Ester-based 5-FU derivatives | Substituted benzoyl chlorides | undip.ac.id |
| N-acyl- and N-(alkoxycarbonyl)-5-fluorouracil derivatives | Various acylating and alkoxycarbonylating agents | undip.ac.id |
| 5-Fluorouracil-1-carboxylic acid | Chloroacetic acid, Potassium hydroxide (B78521) | nih.gov |
| 1-Aryl-5-fluorouracil derivatives | Diaryliodonium salts | researchgate.net |
Precursors for Radiolabeling and Isotopic Analogue Synthesis
The fluorine atom in 5-fluorouracil makes it an ideal candidate for radiolabeling with the positron-emitting isotope Fluorine-18 ([¹⁸F]). This has led to the development of [¹⁸F]5-fluorouracil, a radiotracer used in Positron Emission Tomography (PET) imaging. A significant advancement in this area is the synthesis of [¹⁸F]5-FU from [¹⁸F]fluoride via a nickel-mediated transmetalation reaction. acs.org This method has enabled the production of doses suitable for human use, a critical step for clinical research in oncology. acs.org The process involves the oxidative fluorination of a nickel(II) σ-aryl complex and has been optimized for routine production. acs.org
Beyond [¹⁸F], derivatives of 5-fluorouracil have been radiolabeled with other isotopes. For example, a newly synthesized triazole derivative of 5-FU has been successfully labeled with Technetium-99m (⁹⁹mTc), a gamma-emitting isotope widely used in diagnostic imaging. nih.gov The resulting radiolabeled complex, [⁹⁹mTc]TcE, has shown potential for imaging breast cancer cells. nih.gov
The development of these radiolabeled analogues is crucial for studying the biodistribution and cellular uptake of 5-FU and its derivatives, providing valuable insights for drug development.
Building Blocks for Complex Heterocyclic Systems
The reactivity of the 5-fluorouracil ring system makes it a valuable building block for the synthesis of more complex heterocyclic structures. nih.gov By introducing various substituents and fusing other rings onto the 5-FU core, chemists can generate novel compounds with diverse biological activities.
For instance, new heterocyclic derivatives of 5-FU have been synthesized and their structures confirmed by various spectroscopic methods. nih.gov These synthetic efforts often aim to improve the therapeutic index of 5-FU by modifying its pharmacokinetic properties or by targeting specific cellular pathways. nih.gov The synthesis of 5-fluorouracil derivatives containing N-acylazacycloalkanes and lactams is another example of its use in constructing complex molecules. acs.org
The synthesis of ampelopsin derivatives substituted with 5-fluorouracil highlights the strategy of combining 5-FU with natural products to create hybrid molecules with potentially enhanced properties. nih.gov In one such synthesis, 5-fluorouracil-1-carboxylic acid is condensed with ampelopsin to form an ester linkage. nih.gov
The following table provides examples of complex heterocyclic systems derived from 5-fluorouracil:
| Derivative Class | Synthetic Approach | Reference |
| Triazole derivatives | Click chemistry | nih.gov |
| N-acylazacycloalkane and lactam derivatives | Electroorganic synthesis | acs.org |
| Ampelopsin-5-FU conjugates | Ester condensation | nih.gov |
| Dihydroquinoxalinic derivatives | Palladium/copper co-catalyzed C-N coupling | acs.org |
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.orgacs.org These reactions typically involve functional groups that are not naturally present in biological systems. rsc.org
The application of bioorthogonal chemistry to 5-fluorouracil has primarily focused on the development of prodrug activation strategies. A prodrug is an inactive compound that is converted into an active drug within the body. In one innovative approach, a palladium-based nanorobot was designed to specifically target tumor sites. rsc.org This nanorobot can be activated by an external stimulus to release a catalyst that uncages a 5-fluorouracil prodrug, thereby activating it at the desired location. rsc.org This strategy aims to enhance the therapeutic efficacy of 5-FU while minimizing its toxicity to healthy tissues. rsc.org
Another area of exploration is the use of bioorthogonal reactions for the targeted delivery and release of 5-FU. For example, N-alkynyl derivatives of 5-fluorouracil have been synthesized, which are susceptible to palladium-mediated dealkylation. undip.ac.id This type of reaction could potentially be used to release the active drug at a specific site where a palladium catalyst is present.
While the application of bioorthogonal chemistry to 5-fluorouracil is still an emerging field, it holds significant promise for developing more targeted and effective cancer therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-fluoropyrimidine-2,4(1H,3H)-dione derivatives, and how are alkylation reactions optimized?
- Methodology : Alkylation of the pyrimidine core is typically performed using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. For example, alkylation of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides yields 1-alkyl derivatives . Reaction conditions (e.g., solvent, temperature, base) must be tailored to balance reactivity and steric hindrance from substituents.
- Key Data : Typical yields range from 40–78% depending on substituent bulkiness .
Q. How are 1H NMR and HRMS used to confirm the structure of fluorinated pyrimidine-diones?
- Methodology : 1H NMR identifies proton environments (e.g., fluorophenyl groups show distinct aromatic splitting patterns). For 3-hydroxy-1-methyl derivatives, hydroxyl protons appear as broad singlets (δ ~10–11 ppm). HRMS confirms molecular weight and fragmentation patterns, with mass accuracy <5 ppm .
- Example : In 3-hydroxy-6-((4'-methoxybiphenyl-4-yl)amino)-1-methylpyrimidine-2,4(1H,3H)-dione, the methoxy group appears at δ 3.18 ppm, and HRMS [M−H]⁻ matches theoretical m/z .
Q. What purification strategies are effective for isolating crystalline fluoropyrimidine-diones?
- Methodology : Recrystallization from water or ethanol is standard. For example, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate crystallizes via slow evaporation, forming hydrogen-bonded dimers (N—H⋯O and O—H⋯O interactions) . Column chromatography (C18, 100×4 mm) with 25-min cycles is used for polar derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in regioselectivity during fluoropyrimidine functionalization?
- Methodology : Regioselectivity in nitration or halogenation is influenced by electronic effects. For instance, nitration of 3-(4-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione with HNO₃/H₂SO₄ favors the 3-nitrophenyl derivative due to electron-withdrawing CF₃ groups directing substitution . LCMS and ¹³C NMR track intermediate formation to adjust stoichiometry .
- Data Conflict : Substituent polarity may shift NMR peaks (e.g., trifluoromethyl groups deshield adjacent carbons by ~5 ppm ).
Q. What computational and experimental methods validate hydrogen-bonding interactions in fluoropyrimidine-dione crystal structures?
- Methodology : X-ray crystallography reveals intermolecular N—H⋯O and O—H⋯O bonds (e.g., bond lengths ~2.8–3.0 Å in 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate) . DFT calculations (B3LYP/6-31G**) model binding energies for urea/thiourea complexes, showing stronger affinity for thiourea (ΔG = −8.2 kcal/mol) .
Q. How do fluoropyrimidine-diones inhibit biological targets like eEF-2K or HIV reverse transcriptase?
- Methodology : Enzymatic assays (IC₅₀) and ITC quantify binding. For example, pyrido[2,3-d]pyrimidine-2,4-dione derivatives inhibit eEF-2K at IC₅₀ = 0.5–2.0 µM . Molecular docking identifies key interactions: the fluorophenyl group occupies hydrophobic pockets, while the dione moiety hydrogen-bonds with catalytic residues .
- Table : Selected Inhibitory Data
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6 | eEF-2K | 0.5 | |
| 9e (CF₃ derivative) | HIV RT | 1.8 |
Q. What strategies mitigate low yields in multi-step syntheses of fluorinated pyrimidine-diones?
- Methodology :
- Stepwise Monitoring : Use TLC or LCMS to optimize intermediates (e.g., 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione synthesis requires strict control of ethyl iodide stoichiometry to avoid over-alkylation ).
- Microwave Assistance : Reduces reaction time for cyclization steps (e.g., from 20 hr to 2 hr in thiazole ring formation ).
Methodological Notes
- Synthetic Optimization : Prioritize steric and electronic effects of substituents when designing alkylation or arylation steps .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography to resolve structural ambiguities .
- Biological Assays : Use ITC and enzymatic assays to correlate structure-activity relationships for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
